3-chloro-1H-pyrrole-2-carbaldehyde
Overview
Description
“3-chloro-1H-pyrrole-2-carbaldehyde” is a chemical compound with the linear formula C5H4ClNO . It has a molecular weight of 129.547 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-chloro-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring with a chlorine atom attached at the 3-position and a formyl group (aldehyde) at the 2-position .
Chemical Reactions Analysis
While specific chemical reactions involving “3-chloro-1H-pyrrole-2-carbaldehyde” are not available, pyrrole compounds are known to undergo various chemical reactions. For instance, N-substituted pyrroles can be prepared by treating substituted anilines with bis(carboxylmethyl) trithiocarbonate .
Scientific Research Applications
Polyfunctionalized Pyrrole Applications
3,5-Dichloro-1H-pyrrole-2,4-dicarbaldehyde, a polyfunctionalised pyrrole related to 3-chloro-1H-pyrrole-2-carbaldehyde, reacts with secondary amines to produce methylene-substituted pyrroles. Additionally, its N-alkyl derivatives can undergo substitution to yield 5-substituted pyrroles, demonstrating its utility in synthesizing diverse pyrrole derivatives (Zaytsev et al., 2005).
Single Molecule Magnets
1-Methyl-1H-pyrrole-2-carbaldehyde oxime, a compound structurally similar to 3-chloro-1H-pyrrole-2-carbaldehyde, has been used as a ligand in coordinating paramagnetic transition metal ions. This application resulted in the creation of a {Mn(III)25} barrel-like cluster, which exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014).
Synthesis of Fluorinated Pyrroles
In another application, 5-Alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, closely related to 3-chloro-1H-pyrrole-2-carbaldehyde, were synthesized from 2-aryl-5-(bromomethyl)-1-pyrrolines. This methodology offers a new route to various 3-fluorinated pyrroles, indicating the potential of similar compounds in fluorinated pyrrole synthesis (Surmont et al., 2009).
Safety And Hazards
The safety data sheet for a related compound, Pyrrole-2-carboxaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-chloro-1H-pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-2-7-5(4)3-8/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBJFPAIJPKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461138 | |
Record name | 3-chloro-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1H-pyrrole-2-carbaldehyde | |
CAS RN |
56164-42-2 | |
Record name | 3-chloro-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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